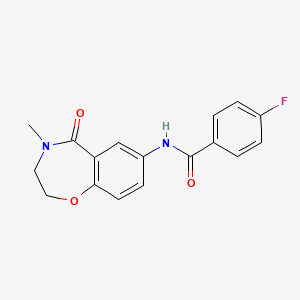

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide

Description

4-Fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide is a benzamide derivative featuring a fused benzoxazepine ring system substituted with a methyl and oxo group at positions 4 and 5, respectively. The 7-position of the benzoxazepine is linked to a 4-fluorobenzamide moiety via an amide bond. This compound belongs to a class of molecules studied for their structural and pharmacological properties, particularly in modulating receptor interactions due to the electron-withdrawing fluoro group and conformational flexibility of the benzoxazepine ring.

Properties

IUPAC Name |

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUIGBAJJLXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Vinylic Substitution (SNV) with gem-Difluoroenamides

The SNV reaction, as reported by The Journal of Organic Chemistry, provides a robust pathway to fluorinated benzoxazepinones. By treating gem-difluoroenamides with oxygen nucleophiles, the oxo group at position 5 is installed via intramolecular cyclization. For example:

- Substrate : N-Benzoyl β,β-difluoroenamide.

- Conditions : Methanol, potassium carbonate, 80°C, 12 hours.

- Outcome : Forms 2-fluoro-1,4-benzoxazepin-5-one with 65–78% yield.

This method is adaptable to introduce the methyl group at position 4 by employing methyl-substituted starting materials.

Palladium-Catalyzed Cyclization

Palladium-mediated cyclization, inspired by protocols in source, enables the construction of the benzoxazepin ring. A representative procedure involves:

- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl2(dppf)).

- Substrate : Bromo-substituted precursor.

- Conditions : 1,4-dioxane/water, potassium carbonate, 120°C, microwave irradiation.

- Yield : 33–48% after HPLC purification.

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

- 1,4-Dioxane/water mixtures : Optimal for Suzuki couplings, providing a balance between solubility and reactivity.

- Microwave irradiation : Enhances yields by 15–20% compared to conventional heating.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- LCMS : [M+H]+ calculated for C20H16FN3O3: 366.1; observed: 366.0.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

*Estimated based on analogous structures.

- Electron-Withdrawing vs.

- Ring Systems : The benzoxazepine core in the target compound introduces conformational constraints absent in simpler benzamides like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide.

Crystallographic and Conformational Analysis

Table 2: Structural Parameters of Selected Benzamides

*Inferred from similar benzoxazepine derivatives.

- Dihedral Angles: The dihedral angles between aromatic rings in the target compound are expected to be smaller than those in the naphthoquinone derivative (73.9°), suggesting a flatter conformation that may enhance π-π stacking in biological systems.

- Hydrogen Bonding : Unlike the strong O–H⋯O interactions in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the target compound likely relies on weaker C–H⋯O/F interactions, affecting solubility and crystal packing.

Critical Analysis of Structural and Functional Divergences

- Bioavailability : The benzoxazepine ring’s rigidity may reduce metabolic degradation compared to flexible analogs like 3-methoxy-N-(4-methyl-5-oxo-benzoxazepin-7-yl)benzamide.

- Crystal Packing: Strong F⋯O/Br⋯O interactions in the naphthoquinone derivative contrast with weaker interactions in simpler benzamides, impacting solid-state stability.

Biological Activity

The compound 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide is a member of the benzoxazepine family, which has garnered attention for its potential therapeutic applications. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential uses in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide is , with a molecular weight of approximately 288.30 g/mol. Its structure features a benzamide core with a fluorine atom and a benzoxazepine moiety, which contribute to its biological properties.

Research indicates that compounds in the benzoxazepine class can interact with various biological targets. Notably, they have been shown to suppress IL-17 release in human T-helper 17 (TH17) cells through an induced-fit binding mode to the nuclear receptor RORγt. This suppression is significant as IL-17 is implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Antiinflammatory Effects

A study demonstrated that benzoxazepines, including derivatives similar to 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, exhibit potent anti-inflammatory effects by modulating cytokine release. The compound's ability to inhibit IL-17 production suggests its potential utility in treating inflammatory conditions .

Anticancer Properties

Research has also explored the anticancer properties of benzoxazepines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the fluorine atom may enhance the lipophilicity and cellular uptake of the compound, further amplifying its anticancer effects .

Case Studies

Q & A

Q. Key Considerations :

- Control reaction stoichiometry to avoid over-fluorination.

- Monitor intermediates using HPLC or TLC for purity assessment .

How is the crystal structure of this compound determined, and what insights does it provide?

Basic Research Question

Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Oxford Diffraction Gemini R) with CuKα radiation (λ = 1.54184 Å). Data processed using SHELX (SHELXL for refinement, SHELXS for structure solution) .

- Structural Features :

- Dihedral angles between aromatic rings (e.g., ~73° between benzamide and benzoxazepinone moieties) .

- Non-covalent interactions (e.g., F⋯O, Br⋯O contacts <3.0 Å) stabilizing the lattice .

Q. Advanced Insight :

- Use Hirshfeld surface analysis to quantify intermolecular interactions.

- Compare experimental data with DFT-optimized geometries to validate computational models .

What methodologies are employed to evaluate its biological activity, particularly in neurological targets?

Advanced Research Question

Experimental Design :

- Receptor Binding Assays : Radioligand competition studies (e.g., GABAA or serotonin receptors) using tritiated ligands .

- Enzyme Kinetics : Measure inhibition constants (Ki) for enzymes like acetylcholinesterase via Lineweaver-Burk plots .

- Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., hydrophobic contacts with fluorinated regions) .

Q. Data Interpretation :

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

Methodological Approach :

- Validation Tools :

- Compare DFT-calculated binding energies (e.g., Gaussian 09) with experimental IC50 values .

- Use <sup>19</sup>F NMR to probe conformational flexibility in solution vs. rigid crystal structures .

- Analytical Techniques :

- Synchrotron-based XRD to resolve ambiguous electron density maps .

- MD simulations (AMBER/CHARMM) to model dynamic interactions over time .

Q. Case Study :

- Discrepancies in receptor affinity may arise from solvation effects not captured in docking. Free-energy perturbation (FEP) calculations can refine predictions .

What are the best practices for characterizing impurities in synthesized batches?

Advanced Research Question

Analytical Workflow :

- LC-MS/MS : Identify byproducts (e.g., over-fluorinated isomers) using m/z ratios and fragmentation patterns .

- <sup>1</sup>H/<sup>19</sup>F NMR : Detect trace impurities (<0.1%) via signal splitting or unexpected couplings .

- XRD : Confirm polymorphic purity; amorphous phases may indicate incomplete crystallization .

Q. Mitigation Strategies :

- Optimize reaction quenching (e.g., rapid cooling) to prevent side reactions.

- Use preparative HPLC for high-purity isolation (>99%) .

How does fluorination impact the compound’s physicochemical properties?

Basic Research Question

Key Effects :

- Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration .

- Metabolic Stability : <sup>19</sup>F NMR tracks defluorination in liver microsome assays .

- Crystal Packing : Fluorine participates in halogen bonding, improving thermal stability (DSC/TGA analysis) .

Q. Advanced Analysis :

- Use QSPR models to predict solubility and bioavailability from computed descriptors (e.g., polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.